molecular formula C9H13NO2S B2400467 [4-(Ethanesulfonyl)phenyl]methanamine CAS No. 583837-94-9

[4-(Ethanesulfonyl)phenyl]methanamine

Cat. No. B2400467
M. Wt: 199.27
InChI Key: SLAFBMBRXKFTDS-UHFFFAOYSA-N
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Description

“[4-(Ethanesulfonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 98959-89-8 . It has a molecular weight of 235.73 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .


Molecular Structure Analysis

The molecular formula of “[4-(Ethanesulfonyl)phenyl]methanamine” is C9H14ClNO2S . The InChI code for this compound is 1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-8(7-10)4-6-9;/h3-6H,2,7,10H2,1H3;1H . This indicates the specific arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

“[4-(Ethanesulfonyl)phenyl]methanamine” is a solid at room temperature . It has a molecular weight of 235.73 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

“[4-(Ethanesulfonyl)phenyl]methanamine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust or mist, and washing thoroughly after handling .

properties

IUPAC Name

(4-ethylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFBMBRXKFTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethanesulfonyl)phenyl]methanamine

CAS RN

583837-94-9
Record name 1-[4-(Ethylsulfonyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

[Step 3] To a mixture of 4-ethanesulfonylbenzonitrile (500 mg) in methanol (6 ml) and tetrahydrofuran (2 ml) was added 28% aqueous ammonia (1 ml) and then Raney nickel (500 mg) was added. Under a hydrogen pressure (0.5 Mpa), the mixture was stirred at room temperature for 2 hrs., and undesired substances were removed by filtration. The filtrate was concentrated under reduced pressure to give 4-ethanesulfonylbenzylamine (408 mg, 82%).
Quantity
500 mg
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6 mL
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2 mL
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1 mL
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500 mg
Type
catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-(bromomethyl)-4-(ethylsulfonyl)benzene (6.62 g, 25.2 mmol) in MeOH (30 mL) was added 28% aqueous ammonium hydroxide solution (30 mL). The mixture was stirred at rt overnight. The mixture was then concentrated under reduced pressure. The residue was purified by basic preparative HPLC separation to afford (4-(ethylsulfonyl)phenyl)methanamine (1.5 g, 30%) as a yellow solid. LC-MS tR=1.747 min in 0-30CD—3 min chromatography (Durashell C18, 2.1*30 mm, 3 um), MS (ESI) m/z 200.0 [M+H]+ and 399.0 [2M+H]+. 1H NMR (CDCl3, 400 MHz): δ 7.85 (d, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 2H), 3.98 (s, 2H), 3.10 (q, J=7.6 Hz, 2H), 1.26 (t, J=7.6 Hz, 3H). Preparative Basic HPLC Method mobile phase A: water with 0.05% NH3H2O solution; mobile phase B: MeCN; flow rate: 30 mL/min; detection: UV 220 nm/254 nm; column: Synergi 200 mm×25 mm×5 μm; column temperature: 30° C.
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6.62 g
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30 mL
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30 mL
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